N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine
Overview
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine: is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a dioxido-dihydrothienyl group attached to a phenylamine moiety, making it a subject of interest in organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine typically involves the reaction of a thienyl derivative with a phenylamine under specific conditions. One common method includes the oxidation of a thienyl precursor followed by amination with phenylamine. The reaction conditions often require the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to achieve the desired dioxido-dihydrothienyl structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its existing structure.
Reduction: Reduction reactions can be employed to remove the dioxido groups, converting the compound into a different thienyl-amine derivative.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thienyl-amine compounds with different degrees of saturation.
Scientific Research Applications
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine involves its interaction with specific molecular targets and pathways. The dioxido-dihydrothienyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological systems. The phenylamine moiety may interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine
- N-benzyl-N-(1,1-dioxido-2,3-dihydrothien-3-yl)amine hydrochloride
Uniqueness
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylamine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,1-dioxo-N-phenyl-2,3-dihydrothiophen-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c12-14(13)7-6-10(8-14)11-9-4-2-1-3-5-9/h1-7,10-11H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFHMWULQVSCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343328 | |
Record name | 3-Anilino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-69-0 | |
Record name | 3-Anilino-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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